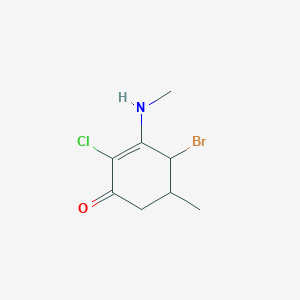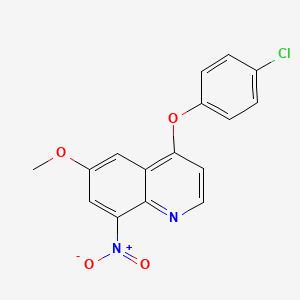
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to the quinoline core
Preparation Methods
The synthesis of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-chlorophenol, which is then reacted with potassium hydroxide to form the phenoxy ion. This ion subsequently reacts with 3,4-dichloronitrobenzene under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The chlorophenoxy and methoxy groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy group.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action but different structural properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63456-77-9 |
|---|---|
Molecular Formula |
C16H11ClN2O4 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C16H11ClN2O4/c1-22-12-8-13-15(23-11-4-2-10(17)3-5-11)6-7-18-16(13)14(9-12)19(20)21/h2-9H,1H3 |
InChI Key |
SLKVVMNTGIWFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
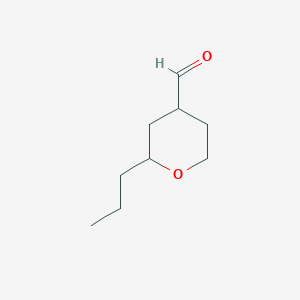
![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)
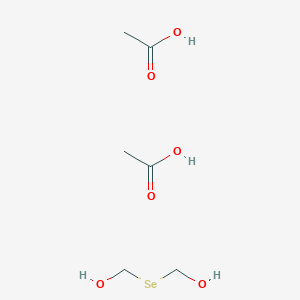
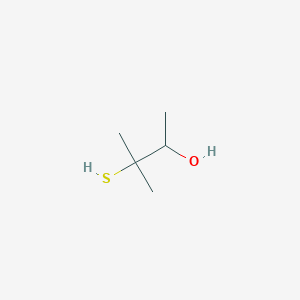
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
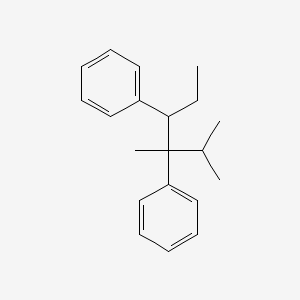
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
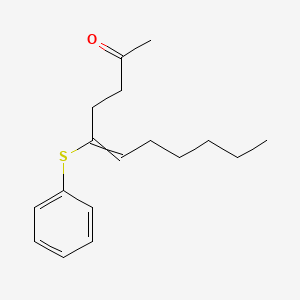
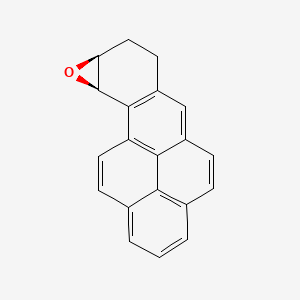
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
